2,6-dichloro-N-methylpyrimidin-4-amine
Overview
Description
2,6-Dichloro-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H5Cl2N3. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 6, and a methyl group attached to the nitrogen atom at position 4. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methylpyrimidin-4-amine typically involves the chlorination of N-methylpyrimidin-4-amine. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2 and 6 positions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, N-oxide derivatives, and reduced pyrimidine compounds .
Scientific Research Applications
2,6-Dichloro-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,6-Dichloropyridine-4-amine
- 2,4-Dichloropyrimidine
Uniqueness
2,6-Dichloro-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2,6-dichloro-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVKPJDPGNLXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574295 | |
Record name | 2,6-Dichloro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32998-03-1 | |
Record name | 2,6-Dichloro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-N-methylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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